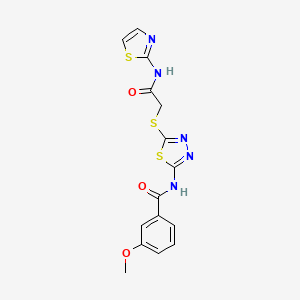
trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl-” is a derivative of cinnamic acid, a plant metabolite known for its antimicrobial, anticancer, and antioxidant properties . Its synthetic derivatives often exhibit stronger biological activities in vitro than the parent compounds .
Synthesis Analysis
The synthesis of suitably substituted cinnamamides has been successfully achieved . For instance, N-(4-chlorobenzyl)-N-(4-fluorophenyl)cinnamamide (C4) was synthesized with a yield of 73% .Molecular Structure Analysis
The molecular structure of these cinnamamides greatly influences their biological activity. For example, the α-glucosidase inhibitory activity of these compounds is greatly dependent on their structure, with electron-withdrawing groups on the cinnamoyl aromatic ring causing increased inhibition activity .Chemical Reactions Analysis
The chemical reactions of these cinnamamides are largely influenced by their structure. For instance, trans-cinnamamide derivatives have shown higher α-glucosidase inhibitory activity than acarbose .Physical And Chemical Properties Analysis
The physical and chemical properties of these cinnamamides are influenced by their structure. For instance, N-(4-chlorobenzyl)-N-(4-fluorophenyl)cinnamamide (C4) has a melting point of 111–113 °C .Mécanisme D'action
Target of Action
The primary target of trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl- is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of α-glucoside bonds present in carbohydrates, thereby releasing glucose .
Mode of Action
trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl-: interacts with α-glucosidase, inhibiting its activity . Molecular docking studies have revealed that it interacts with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 . This interaction inhibits the enzyme’s ability to break down complex carbohydrates into glucose, thereby reducing the amount of glucose that enters the bloodstream .
Biochemical Pathways
By inhibiting α-glucosidase, trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl- affects the carbohydrate digestion pathway . This results in a decrease in postprandial hyperglycemia (high blood sugar levels after meals), which is beneficial for managing diabetes .
Pharmacokinetics
The pharmacokinetics properties of trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl- Synthesized cinnamamides have shown acceptable physicochemical and pharmacokinetics characteristics with little toxicity, indicating their potential use as lead drug candidates .
Result of Action
The molecular and cellular effects of trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl- 's action primarily involve the reduction of glucose absorption in the digestive tract due to the inhibition of α-glucosidase . This leads to a decrease in postprandial blood glucose levels, which can help manage blood sugar levels in individuals with diabetes .
Orientations Futures
Propriétés
IUPAC Name |
(E)-N-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4NO/c17-13-5-7-14(8-6-13)21-15(22)9-4-11-2-1-3-12(10-11)16(18,19)20/h1-10H,(H,21,22)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZMZDANOHXJIL-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R,5S)-3-(pyridin-3-yloxy)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2622721.png)
![(3aS,4R,6aS)-2,2-Dimethyl-4-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2622722.png)
![(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2622725.png)
![N-[3-(5-Bromopyrimidin-2-yl)oxyphenyl]-2-chloroacetamide](/img/structure/B2622726.png)


![3-[7-ethyl-8-(methoxycarbonyl)-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl]propanoic acid](/img/structure/B2622732.png)
![7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2622735.png)


![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2622739.png)

![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2622742.png)
![3-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2622743.png)
